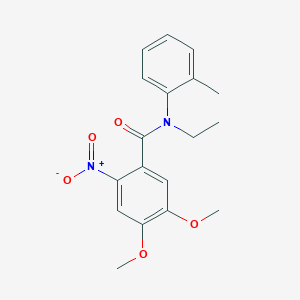![molecular formula C12H14ClNOS B5731967 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide, also known as CCTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CCTA belongs to the class of thioamides, which are organic compounds containing a sulfur atom bonded to an amide group.
作用机制
The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in gene expression and cell differentiation. 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide induces apoptosis and inhibits angiogenesis, leading to the suppression of tumor growth. In inflammation, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. In neurological disorders, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide improves cognitive function and reduces oxidative stress, which is believed to contribute to the pathogenesis of these disorders.
实验室实验的优点和局限性
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects due to its inhibition of HDAC enzymes.
未来方向
There are several potential future directions for research on 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide, including its use in combination therapy with other drugs, its optimization for specific therapeutic applications, and its development as a drug delivery system. Further research is needed to fully understand the mechanism of action of 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide and its potential therapeutic applications in various areas of research.
In conclusion, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, leading to various biochemical and physiological effects. 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has several advantages for lab experiments but also has some limitations. Future research on 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide could lead to its optimization for specific therapeutic applications and its development as a drug delivery system.
合成方法
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzyl chloride with thiourea, followed by cyclization with cyclopropylamine and subsequent acetylation. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has been studied for its potential therapeutic effects in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide has been shown to improve cognitive function and reduce oxidative stress.
属性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-10-3-1-2-9(6-10)7-16-8-12(15)14-11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIXYEIUEDCDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)
![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)
![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)
![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)

![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)